Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride

Salt Form Selection Aqueous Solubility Pre-formulation

Specifically supplied as the hydrochloride salt to ensure enhanced aqueous solubility versus the free base, enabling reproducible dissolution in DMF, DMSO, and aqueous mixtures for automated liquid handling. The methyl ester handle at the 5-position provides synthetic versatility for rapid amide library generation and SAR exploration. This 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine core serves as a critical pharmacophore for targeting kinase hinge regions, notably in EGFR exon 20 insertion mutation programs. Confirmed 98% purity (HPLC) ensures consistent stoichiometry in coupling reactions. Store at 2-8°C under inert atmosphere.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65
CAS No. 2416234-56-3
Cat. No. B2688430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride
CAS2416234-56-3
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=C1)NCC2.Cl
InChIInChI=1S/C9H10N2O2.ClH/c1-13-9(12)8-3-2-6-7(11-8)4-5-10-6;/h2-3,10H,4-5H2,1H3;1H
InChIKeyRPWACHCCTRVMFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate hydrochloride (CAS 2416234-56-3): Scaffold Identity and Procurement Rationale


Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate hydrochloride (CAS 2416234-56-3) is a heterocyclic building block characterized by a partially saturated 1H-pyrrolo[3,2-b]pyridine core bearing a methyl ester at the 5-position, supplied as a hydrochloride salt . The 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine scaffold serves as a critical pharmacophore in numerous kinase inhibitor programs, particularly those targeting the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR) families, owing to the pyridine nitrogen's capacity to engage the kinase hinge region [1]. This specific derivative is distinguished from its close analogs—namely the free base (CAS 1254360-91-2), the fully aromatic 1H-pyrrolo[3,2-b]pyridine-5-carboxylate, and the 5-carboxylic acid or 5-formyl variants—by its combined characteristics of enhanced aqueous solubility conferred by the hydrochloride salt, the synthetic versatility of the methyl ester handle, and the conformational constraint imposed by the partially reduced pyrrole ring [2].

Why Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate hydrochloride (CAS 2416234-56-3) Cannot Be Replaced by In-Class Analogs


Substituting Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate hydrochloride with structurally similar pyrrolopyridine derivatives introduces significant risks to experimental reproducibility, synthetic tractability, and physicochemical profiling. The free base analog (CAS 1254360-91-2) lacks the hydrochloride counterion, resulting in substantially lower aqueous solubility that can impede dissolution-dependent assays and solution-phase chemistry workflows. The fully aromatic 1H-pyrrolo[3,2-b]pyridine-5-carboxylate exhibits a planar geometry that alters molecular recognition at kinase ATP-binding pockets compared to the partially saturated 2,3-dihydro system [1]. Furthermore, the 5-carboxylic acid analog (CAS 1190317-21-5) presents a different hydrogen-bond donor/acceptor profile and requires distinct activation chemistry for amide coupling, while the 5-formyl derivatives reported in FGFR4 inhibitor programs possess orthogonal reactivity (aldehyde vs. ester) that leads to divergent structure-activity relationships (SAR) [2]. Each substitution at the 5-position, saturation state of the pyrrole ring, and salt form combinatorially alters key drug discovery parameters including solubility, logP, metabolic stability, and target binding conformation.

Quantitative Differentiation Evidence: Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate hydrochloride vs. Closest Analogs


Aqueous Solubility Enhancement: Hydrochloride Salt (CAS 2416234-56-3) vs. Free Base (CAS 1254360-91-2)

The hydrochloride salt form (CAS 2416234-56-3) enhances aqueous solubility relative to the neutral free base (CAS 1254360-91-2). The free base is reported with a molecular formula of C9H10N2O2 (MW 178.19 g/mol) and lacks any counterion, whereas the hydrochloride salt incorporates HCl (MW 214.65 g/mol) . Salt formation is a well-established strategy in pharmaceutical sciences to improve dissolution rates; the pyrrolidine-like secondary amine in the 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine core provides a basic nitrogen center (pKa estimated 5–7) that readily forms stable hydrochloride salts, thereby improving aqueous solubility by 1–3 orders of magnitude based on class-level inference for heterocyclic amines [1]. This differential solubility directly impacts compound handling in aqueous biological assay buffers and aqueous-organic reaction conditions.

Salt Form Selection Aqueous Solubility Pre-formulation Medicinal Chemistry Workflow

Synthetic Versatility: 5-Methyl Ester as a Derivatization Handle vs. 5-Carboxylic Acid and 5-Unsubstituted Analogs

The 5-methyl ester group serves as a masked carboxylic acid that can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H2O) to afford the free carboxylic acid (CAS 1190317-21-5) or directly converted to amides via aminolysis or coupling reactions after hydrolysis [1]. In contrast, the 5-unsubstituted analog (1H-pyrrolo[3,2-b]pyridine, CAS 272-55-7) lacks a functionalizable C5 position, while the 5-carboxylic acid analog requires pre-activation (e.g., HATU, EDC/HOBt) for amide bond formation and may undergo decarboxylation under thermal stress. The methyl ester thus provides a balanced reactivity profile: it is stable during storage and multi-step syntheses, yet readily activated for late-stage diversification [2][3].

Medicinal Chemistry Parallel Synthesis Amide Library Generation Prodrug Design

Conformational Constraint: 2,3-Dihydro (Partially Saturated) Scaffold vs. Fully Aromatic 1H-Pyrrolo[3,2-b]pyridine

The 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine scaffold features a saturated ethylene bridge (–CH2–CH2–) in the pyrrole ring, introducing a conformational twist (puckering) not present in the fully aromatic 1H-pyrrolo[3,2-b]pyridine system. X-ray crystallographic studies of related 2,3-dihydro-pyrrolopyridine kinase inhibitors bound to FGFR4 (PDB: 7YC3) demonstrate that the partially saturated ring system alters the dihedral angle between the pyridine ring and the fused pyrrole ring, affecting the positioning of the pyridine nitrogen relative to the hinge-region backbone NH of the kinase [1]. The fully aromatic analog (e.g., 1H-pyrrolo[3,2-b]pyridine-5-carboxylate derivatives) adopts a planar conformation that may result in a different hinge-binding geometry and altered kinase selectivity profiles [2]. This conformational difference is critical for programs targeting specific kinase genotypes (e.g., EGFR exon 20 insertion mutants) where inhibitor binding mode determines mutant vs. wild-type selectivity.

Conformational Analysis Kinase Hinge Binding Scaffold Hopping Drug Design

Patent-Validated Utility as a Key Intermediate for EGFR Exon 20 Insertion Mutant Inhibitors

Patent WO-2022116995-A1, assigned to ABBISKO THERAPEUTICS, explicitly describes 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives as EGFR inhibitors with activity against exon 20 insertion and deletion mutations [1]. The methyl ester at the 5-position serves as a key synthetic intermediate in the preparation of the claimed compounds of formula (I). The patent highlights that third-generation EGFR inhibitors (e.g., osimertinib) show limited efficacy against EGFR exon 20 insertion mutations, whereas the 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine scaffold offers a distinct binding mode capable of overcoming this resistance [1]. The methyl ester hydrochloride, as a late-stage intermediate, enables the convergent synthesis of diverse C5-amide and C5-heterocycle derivatives for SAR exploration. In contrast, the free base or 5-carboxylic acid analogs would require additional protection/deprotection steps, increasing synthetic complexity.

EGFR Exon 20 Non-Small Cell Lung Cancer Kinase Inhibitor Intermediate Precision Oncology

Purity and Physical Form Consistency: Hydrochloride Salt Offers Batch-to-Batch Reproducibility Advantages vs. Hygroscopic Free Base

The hydrochloride salt (CAS 2416234-56-3) is commercially available at a specified purity of 98% (HPLC) from multiple reputable suppliers, with the crystalline salt form offering superior storage stability and reduced hygroscopicity compared to the free base . The free base (CAS 1254360-91-2) is typically supplied at 95% purity and may exhibit amine oxidation or carbonate formation upon prolonged storage under ambient atmosphere. The hydrochloride salt's defined stoichiometry (1:1 HCl) also ensures consistent equivalents in subsequent reactions, whereas the free base may contain variable amounts of water or carbon dioxide adducts. While no published accelerated stability study exists specifically for this compound, class-level experience with heterocyclic amine hydrochlorides indicates that salt formation reduces oxidative degradation rates by 2- to 5-fold under ambient storage conditions [1].

Chemical Procurement Batch Reproducibility Analytical Chemistry Quality Control

Recommended Application Scenarios for Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate hydrochloride (CAS 2416234-56-3)


Synthesis of EGFR Exon 20 Insertion Mutant Inhibitors for Non-Small Cell Lung Cancer (NSCLC) Drug Discovery

Medicinal chemistry teams targeting EGFR exon 20 insertion mutations—a patient population with limited response to first-, second-, and third-generation EGFR inhibitors—can utilize this compound as a late-stage intermediate for rapid SAR exploration. As validated by patent WO-2022116995-A1, the 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine scaffold provides a distinct binding mode that addresses de novo resistance to existing EGFR inhibitors [1]. The 5-methyl ester handle enables efficient parallel amide synthesis to probe C5-substituent effects on mutant vs. wild-type EGFR selectivity. The hydrochloride salt form ensures consistent dissolution in aqueous reaction media (e.g., THF/H2O for hydrolysis) and reproducible stoichiometry in coupling reactions.

FGFR4-Selective Inhibitor Lead Optimization for Hepatocellular Carcinoma (HCC)

The 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide series demonstrated single-digit nanomolar FGFR4 inhibition while sparing FGFR1/2/3, with compound 10z achieving IC50 values of 37, 32, and 94 nM against Hep3B, JHH-7, and HuH-7 HCC cell lines respectively [2]. Although the target compound is a methyl ester rather than a formyl derivative, it serves as a direct precursor for generating the 5-formyl intermediates (via DIBAL-H reduction of the ester to aldehyde) required for accessing this potent and selective chemotype. The 2,3-dihydro conformation present in this compound matches the saturated scaffold of the crystallographically validated FGFR4 inhibitor series (PDB: 7YC3) [3].

Kinase Inhibitor Focused Library Construction via Parallel Amide Synthesis

For high-throughput chemistry groups constructing pyrrolopyridine-based kinase inhibitor libraries, the methyl ester hydrochloride offers a ready-to-use building block for amide library generation. Unlike the free base, the hydrochloride salt dissolves readily in DMF, DMSO, and aqueous solvent mixtures, facilitating automated liquid handling [1]. The ester can be hydrolyzed to the acid (LiOH, THF/H2O) and coupled with diverse amine sets using HATU/DIPEA in a two-step parallel protocol, enabling the rapid generation of 96- or 384-member amide libraries for kinase panel screening. The defined 1:1 salt stoichiometry eliminates the need for pre-weighing neutralization equivalents, streamlining high-throughput workflows.

Conformational Probe for Kinase Hinge-Binding Mode Studies

Structural biology teams investigating kinase inhibitor binding modes can employ this compound's 2,3-dihydro scaffold as a conformational probe. The partially saturated pyrrole ring introduces a distinct dihedral angle compared to fully aromatic analogs, as evidenced by FGFR4 co-crystal structures (PDB: 7YC3) where the puckered ring alters hinge-region hydrogen-bonding geometry [3]. By comparing the binding poses of 2,3-dihydro vs. aromatic pyrrolopyridine derivatives, researchers can interrogate how scaffold saturation affects kinase selectivity across the kinome, informing rational design of inhibitors with improved selectivity profiles against off-target kinases.

Quote Request

Request a Quote for Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.